(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride
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Overview
Description
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical compound known for its unique structure and reactivity. It contains an oxazole ring, a butyl group, and a methanesulfonyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-butyl-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.
Addition Reactions: The oxazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Sulfonic acids are common products of oxidation reactions.
Reduction Products: Sulfides are typical products of reduction reactions.
Scientific Research Applications
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The oxazole ring can participate in electrophilic addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- (3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride
- (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
- (3-propyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Uniqueness
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs. The butyl group can provide steric hindrance and hydrophobic interactions, affecting the compound’s behavior in various chemical reactions and applications.
Properties
CAS No. |
2751611-75-1 |
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Molecular Formula |
C8H12ClNO3S |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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